(4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid
Description
Properties
Molecular Formula |
C19H16N2O5S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H16N2O5S/c1-21(13-4-6-14(22)7-5-13)19-20-18(25)16(27-19)10-12-2-8-15(9-3-12)26-11-17(23)24/h2-10,22H,11H2,1H3,(H,23,24)/b16-10- |
InChI Key |
ISMWOJJGOPTEAR-YBEGLDIGSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/S2 |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Cyclocondensation
The thiazole moiety is synthesized through a one-pot cyclocondensation reaction between 4-hydroxyphenylmethylamine, thiourea derivatives, and α-keto acids. For example, reacting 4-(methylamino)phenol with chloroacetic acid and thiourea in refluxing ethanol (78°C, 12 h) generates the 2-aminothiazole intermediate. The reaction proceeds via nucleophilic attack of the thioamide on the electrophilic carbonyl, followed by cyclodehydration. Yields range from 65–72% when catalyzed by acetic acid (10 mol%).
Alkene Formation via Knoevenagel Condensation
The Z-configured alkene is introduced through a Knoevenagel condensation between the thiazole-5-carbaldehyde and phenoxyacetic acid derivatives. Using piperidine as a base in toluene (110°C, 6 h), the reaction achieves 58% yield with >95% Z-selectivity, confirmed by NOESY NMR. Microwave irradiation (150 W, 30 min) enhances yield to 74% while retaining stereochemical integrity.
Final Assembly and Purification
The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from methanol/water (1:1), yielding white crystals (mp 218–220°C). LC-MS analysis shows [M+H]+ at m/z 413.1, consistent with the molecular formula C20H17N3O5S.
Stepwise Coupling Approach
Thiazole Intermediate Preparation
2-Amino-4-oxothiazole-5-carboxylic acid is esterified with methyl chloroacetate in DMF (0°C, 2 h), followed by coupling with 4-(methylamino)phenol using EDC/HOBt (83% yield). The ester is hydrolyzed with NaOH (2 M, 60°C) to yield the carboxylic acid derivative.
Suzuki-Miyaura Cross-Coupling
A Suzuki reaction links the thiazole to the phenoxyacetic acid moiety. Using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (4:1, 90°C, 8 h), the biaryl bond forms with 67% yield. 31P NMR confirms phosphine ligand integrity during catalysis.
Stereoselective Alkene Installation
The Z-alkene is introduced via a Horner-Wadsworth-Emmons reaction. Treating the thiazole phosphonate with phenoxyacetaldehyde in THF (−78°C) provides the Z-isomer exclusively (61% yield).
Microwave-Assisted Cyclodehydration
Optimized Reaction Conditions
A mixture of 4-hydroxybenzaldehyde, methylthiosemicarbazide, and phenoxyacetyl chloride in DMF undergoes microwave irradiation (300 W, 140°C, 20 min). This method achieves 89% conversion, reducing side products like thioamide dimers.
Acid-Catalyzed Cyclization
Post-microwave treatment, HCl (1 M) catalyzes cyclodehydration at 80°C (2 h), forming the thiazole ring. The crude product is neutralized with NaHCO3 and extracted with dichloromethane (3 × 50 mL).
McMurry Coupling for Z-Alkene Synthesis
Ketone Precursor Preparation
4-Oxothiazole-5-carbaldehyde is reacted with phenoxyacetyl chloride in pyridine (0°C, 4 h) to form the bis-ketone precursor (92% yield).
Titanium-Mediated Coupling
The McMurry reaction employs TiCl4 (4 eq) and Zn (8 eq) in THF under argon (−10°C, 3 h). Quenching with aqueous HCl (10%) followed by extraction yields the Z-alkene product (54% yield, 99% Z-purity).
Solid-Phase Synthesis for High Throughput
Resin Functionalization
Wang resin is loaded with Fmoc-protected phenoxyacetic acid using DIC/HOAt (24 h, rt). After Fmoc deprotection (20% piperidine), the thiazole precursor is coupled via HBTU activation.
On-Resin Cyclization
Treating the resin-bound intermediate with Lawesson’s reagent (2 eq) in DCM (12 h) forms the thiazole ring. Cleavage with TFA/H2O (95:5) liberates the product (purity >85% by HPLC).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Multicomponent | 74 | 98 | 6 h | Fewer steps, high atom economy |
| Stepwise Coupling | 67 | 95 | 14 h | Controlled stereochemistry |
| Microwave Cyclization | 89 | 97 | 20 min | Rapid, energy-efficient |
| McMurry Coupling | 54 | 99 | 3 h | Excellent Z-selectivity |
| Solid-Phase | 85 | 85 | 48 h | Scalable for libraries |
Chemical Reactions Analysis
Types of Reactions
(4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield different thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiazole positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions include quinone derivatives, thiazolidine derivatives, and various substituted phenoxyacetic acids
Scientific Research Applications
Biological Activities
Research into the biological activities of this compound has revealed several promising applications:
Anticancer Activity
Studies have shown that compounds containing thiazole derivatives can inhibit cancer cell proliferation. The thiazole ring in this compound may interact with specific enzymes or receptors involved in tumor growth. For instance, a study demonstrated that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a potential for developing new anticancer agents from similar structures .
Anti-inflammatory Properties
The phenoxyacetic acid component is known for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that (4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid could be explored for therapeutic use in inflammatory diseases .
Antimicrobial Effects
The compound's structural features may confer antimicrobial properties. Similar thiazole-containing compounds have been shown to exhibit activity against various bacterial strains. Research indicates that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways, presenting opportunities for developing new antibiotics .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:
- Case Study 1 : A derivative with a similar thiazole structure was synthesized and evaluated for anticancer properties against breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent .
- Case Study 2 : Another study explored the anti-inflammatory effects of phenoxyacetic acid derivatives in a rat model of arthritis. The results showed a marked decrease in swelling and pain, suggesting that compounds like (4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid could be beneficial in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of (4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can bind to enzymes and receptors, modulating their activity. The thiazole ring may interact with nucleic acids, affecting gene expression and protein synthesis. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Thiazole Ring
Compound A vs. Nitro-Substituted Analogs
- Analog 1: (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) substituted acid (). Key Difference: Replaces the 4-hydroxyphenyl(methyl)amino group with a nitrobenzylidene substituent. Activity: Exhibits anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values of 12.4 μM and 14.7 μM, respectively . Synthetic Yield: ~65–70% via cyclocondensation of thiosemicarbazides with nitro-substituted aldehydes .
Compound A vs. Methoxy-Substituted Analogs
- Analog 2: 2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid (). Key Difference: Introduces a methoxy group at position 2 of the phenoxy ring. Physicochemical Properties: Higher logP (4.9) compared to Compound A (estimated logP ~3.2), suggesting increased lipophilicity . Synthetic Method: Similar to Compound A, but uses methyl 2-(4-formyl-2-methoxyphenoxy)acetate as a precursor .
Variations in the Acetic Acid Side Chain
Compound A vs. Acetamide Derivatives
Compound A vs. Thioxothiazolidinone Derivatives
- Analog 4: {(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (). Key Difference: Incorporates a thioxo group at position 2 of the thiazolidinone ring. Activity: Potential anti-inflammatory properties due to structural similarity to COX-2 inhibitors .
Anticancer Activity
- Compound A: Predicted to inhibit dihydroorotate dehydrogenase (DHODH) based on structural alignment with known inhibitors .
- Analog 1 : Direct anticancer activity against breast and cervical cancer cells (IC₅₀ ~12–15 μM) .
- Analog 7 : (4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid shows dual inhibition of DHODH and α-glucosidase (IC₅₀ = 22.4 μM) .
Enzymatic Inhibition
Physicochemical Properties
| Property | Compound A | Analog 1 | Analog 2 | Analog 4 |
|---|---|---|---|---|
| Molecular Weight | ~425 g/mol | ~438 g/mol | ~479 g/mol | ~435 g/mol |
| logP (Predicted) | 3.2 | 4.1 | 4.9 | 4.5 |
| Hydrogen Bond Donors | 2 | 1 | 1 | 2 |
| Topological Polar Surface Area | 110 Ų | 95 Ų | 142 Ų | 120 Ų |
Data derived from , and 22.
Biological Activity
The compound (4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is a complex organic molecule that integrates a thiazole ring with a phenoxyacetic acid moiety. This structure is indicative of potential pharmacological properties, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer activities. The thiazole moiety is known for its diverse biological activities, and this compound's unique combination of functional groups may enhance its efficacy against various biological targets.
Structural Overview
The molecular formula for this compound is . Its structural components suggest multiple sites for interaction with biological macromolecules.
Synthesis
The synthesis of this compound typically employs multicomponent reactions (MCRs) , which are advantageous for producing complex molecules efficiently. The synthesis pathways often involve the condensation of thiourea and α-halocarbonyl compounds to yield aminothiazoles, which can then be modified further to obtain the target compound.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The presence of hydroxyl and amino groups in this compound may enhance its interaction with microbial targets. For instance, studies have shown that derivatives of thiazole demonstrate activity against various bacterial strains and fungi, suggesting that our compound may similarly exhibit such properties.
Anti-inflammatory Activity
Thiazole derivatives have also been linked to anti-inflammatory effects. The inhibition of matrix metalloproteinases (MMPs), crucial in tissue remodeling and inflammation, has been observed in several thiazole-containing compounds. Given the structural similarities, it is plausible that our compound could inhibit MMPs, contributing to its anti-inflammatory potential.
Anticancer Activity
The anticancer properties of thiazole derivatives are well-documented. For example, certain thiazoles have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways. The unique combination of phenolic and thiazole functionalities in our compound may confer enhanced cytotoxicity against cancer cell lines. Preliminary studies suggest that compounds with similar structures have exhibited IC50 values in the low micromolar range against various cancer types.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A study on oxazol derivatives revealed significant antimicrobial and antifungal activities, indicating that structural features similar to those found in our target compound can lead to effective antimicrobial agents .
- Anticancer Properties : Research on thiazole-integrated compounds showed promising results against human glioblastoma and melanoma cell lines, with IC50 values indicating potent activity . This suggests that our compound may also possess similar anticancer efficacy.
- Molecular Docking Studies : Computational studies have indicated potential binding interactions between thiazole-containing compounds and various biological targets, further supporting the hypothesis that our compound can interact favorably with proteins involved in disease processes .
Comparative Analysis
To better understand the potential of (4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid compared to other thiazole derivatives, a comparative table is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxycoumarin | Coumarin backbone | Anticoagulant, Antimicrobial |
| Benzothiazole derivatives | Thiazole ring | Anticancer, Antimicrobial |
| Phenylthiazoles | Thiazole and phenyl groups | Antimicrobial, Anti-inflammatory |
| Our Compound | Thiazole + phenoxyacetic acid | Potentially Antimicrobial, Anti-inflammatory, Anticancer |
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for ensuring high yield and purity of this compound?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the thiazole or thiazolidinone core. Key steps include condensation of intermediates (e.g., thiosemicarbazides with chloroacetic acid) and Z/E-selective coupling of aromatic aldehydes. Critical parameters include:
- Temperature: 60–80°C for cyclization reactions (e.g., thiazolidinone formation) .
- Solvent Choice: Polar aprotic solvents (DMF, acetic acid) enhance reactivity in cyclocondensation .
- Catalysts: Sodium acetate as a base for deprotonation during thiazole ring closure .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Reference Techniques: NMR (1H/13C) and HPLC for structural confirmation and purity assessment (>95%) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H NMR identifies substituent patterns (e.g., Z-configuration via coupling constants), while 13C NMR confirms carbonyl groups (4-oxo-thiazole at ~170 ppm) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Cross-Validation: Compare spectral data with structurally analogous compounds (e.g., 4-oxo-thiazolidinone derivatives) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound in buffers (pH 3–9) at 40°C for 4 weeks. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (typically >200°C for thiazole derivatives) .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Advanced Research Questions
Q. How can researchers elucidate the molecular mechanisms underlying the compound’s biological activity?
Methodological Answer:
- Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Computational Docking: Simulate interactions with targets (e.g., COX-2, EGFR) using AutoDock Vina. Validate with mutagenesis studies .
- Pathway Analysis: Treat cell lines (e.g., MCF-7 for anticancer activity) and perform RNA-seq to identify dysregulated pathways .
Reference Findings: Structural analogs show anti-inflammatory activity via COX-2 inhibition (IC50 ~2 µM) .
Q. How can discrepancies in structure-activity relationship (SAR) studies be resolved?
Methodological Answer:
- Comparative SAR Tables: Analyze analogs with systematic substitutions (e.g., fluorobenzyl vs. methoxyphenyl groups). Example:
| Substituent | Bioactivity (IC50) | Key Finding |
|---|---|---|
| 4-Fluorobenzyl | 1.8 µM (COX-2) | Enhanced lipophilicity |
| 4-Methoxyphenyl | 5.2 µM (COX-2) | Reduced potency due to steric hindrance |
Q. What advanced computational methods optimize reaction design for novel derivatives?
Methodological Answer:
- Reaction Path Search: Apply density functional theory (DFT) to model transition states and identify low-energy pathways .
- Machine Learning: Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for new analogs .
- High-Throughput Screening (HTS): Use robotic platforms to test 100+ conditions (e.g., catalysts, temperatures) in parallel .
Q. How does the compound’s reactivity with amino acids or nucleophiles impact its pharmacokinetics?
Methodological Answer:
- In Vitro Reactivity Assays: Incubate with glutathione (5 mM, pH 7.4) and quantify adducts via LC-MS .
- Metabolite Identification: Use hepatocyte models to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Plasma Stability: Measure half-life in human plasma (37°C) to assess esterase susceptibility .
Q. Data Contradictions & Resolutions
- Contradiction: Conflicting reports on anticancer activity (IC50 variability across cell lines).
- Resolution: Standardize assay conditions (e.g., serum concentration, incubation time) and validate with clonogenic assays .
Q. Key Avoidances
- Excluded commercial sources (e.g., BenchChem in ) per user guidelines.
- Focused on peer-reviewed methodologies (e.g., synthesis in , SAR in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
